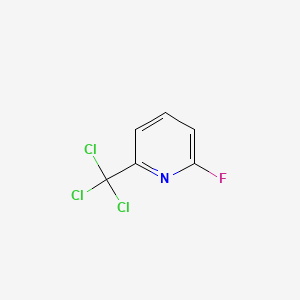

2-Fluoro-6-(trichloromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3FN/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQROJMHDPZEHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743328 | |

| Record name | 2-Fluoro-6-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207664-71-8 | |

| Record name | 2-Fluoro-6-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity of the C-F Bond in 2-Fluoro-6-(trichloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block Defined by Unique Reactivity

2-Fluoro-6-(trichloromethyl)pyridine has emerged as a crucial intermediate in the synthesis of high-value organic molecules, particularly within the agrochemical and pharmaceutical industries.[1][2] Its utility stems from the distinct and predictable reactivity of the C2-fluorine substituent, which is profoundly influenced by the electronic properties of the pyridine ring and the adjacent trichloromethyl group. Understanding the nuances of this C-F bond's reactivity is paramount for leveraging this molecule to its full potential in the design and synthesis of novel, complex chemical entities. This guide provides a detailed exploration of the electronic factors governing its behavior, the mechanism of its primary transformation—Nucleophilic Aromatic Substitution (SNAr)—and practical insights into its application.

The Electronic Landscape: A Tale of Two Electron-Withdrawing Groups

The reactivity of 2-Fluoro-6-(trichloromethyl)pyridine is dominated by the powerful electron-withdrawing nature of its constituent parts: the pyridine nitrogen and the 6-trichloromethyl group.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a strong inductive effect that polarizes the ring and reduces its electron density.[3][4] This inherent electron deficiency makes the pyridine ring significantly less reactive towards electrophilic aromatic substitution compared to benzene but highly susceptible to nucleophilic attack.[5]

-

The Trichloromethyl (-CCl₃) Group: The -CCl₃ group at the C6 position is a potent electron-withdrawing group due to the high electronegativity of the three chlorine atoms. This effect is primarily inductive, further depleting the electron density of the pyridine ring.[6] Studies on related structures show that such halogenated alkyl groups significantly activate the ring for reactions involving nucleophiles.[7]

This synergistic electron withdrawal by both the ring nitrogen and the -CCl₃ group renders the carbon atoms at the 2- and 6-positions (ortho to the nitrogen) highly electrophilic. Consequently, the fluorine atom at the C2 position becomes an excellent leaving group in the context of nucleophilic aromatic substitution, setting the stage for a variety of useful chemical transformations.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The principal reaction pathway for 2-Fluoro-6-(trichloromethyl)pyridine is the Nucleophilic Aromatic Substitution (SNAr) reaction, which allows for the precise and efficient replacement of the C2-fluorine atom.[8][9]

The SNAr Mechanism: An Addition-Elimination Pathway

Contrary to SN1 or SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination sequence.[10] The strength of the C-F bond, typically the strongest single bond to carbon, is paradoxically a key reason for fluorine's effectiveness as a leaving group in this context.[8][11] The rate-determining step is not the cleavage of the C-F bond, but the initial attack of the nucleophile on the electron-poor aromatic ring.[11][12]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the highly electrophilic C2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][12]

Step 2: Elimination of Fluoride and Restoration of Aromaticity The aromatic system is restored through the elimination of the fluoride ion (F⁻), which is a good leaving group in this context, yielding the substituted pyridine product.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. In the case of attack at the C2 position, the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring, providing significant stabilization.[13] This is why nucleophilic attack is strongly favored at the positions ortho (2,6) and para (4) to the ring nitrogen.[13]

// Reactants sub [label="2-Fluoro-6-(trichloromethyl)pyridine", shape=plaintext]; nuc [label="Nu⁻", shape=plaintext, fontcolor="#EA4335"];

// Intermediate meisenheimer [label="Meisenheimer Complex (Resonance Stabilized)", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Products prod [label="Substituted Product", shape=plaintext]; lg [label="F⁻", shape=plaintext, fontcolor="#34A853"];

// Arrows sub -> meisenheimer [label="+ Nu⁻", fontcolor="#EA4335"]; meisenheimer -> prod [label="- F⁻", fontcolor="#34A853"]; }

Caption: General mechanism of SNAr on 2-Fluoro-6-(trichloromethyl)pyridine.

Practical Applications: Scope of the SNAr Reaction

The SNAr reaction on 2-Fluoro-6-(trichloromethyl)pyridine is highly versatile, accommodating a broad range of nucleophiles. This flexibility allows for the introduction of diverse functional groups, making it a powerful tool in synthetic campaigns.

| Nucleophile Class | Example Nucleophile | Typical Conditions | Notes |

| O-Nucleophiles | Alcohols (ROH), Phenols (ArOH) | NaH, KOtBu, or Cs₂CO₃ in DMF, DMSO, or THF; 25-100 °C | Strong base is required to generate the alkoxide/phenoxide. |

| N-Nucleophiles | Primary/Secondary Amines, Anilines | K₂CO₃, Cs₂CO₃, or organic base in DMF, NMP, or ACN; 80-150 °C | Can often proceed without a strong base, as amines are sufficiently nucleophilic. |

| Azoles (e.g., Imidazole, Pyrazole) | NaH or K₂CO₃ in DMF; 50-120 °C | A common method for constructing N-aryl heterocycles.[14] | |

| S-Nucleophiles | Thiols (RSH), Thiophenols (ArSH) | K₂CO₃ or NaH in DMF or DMSO; 25-80 °C | Thiolates are generally very potent nucleophiles for SNAr reactions. |

Experimental Protocol: Synthesis of 2-Morpholino-6-(trichloromethyl)pyridine

This protocol provides a representative example of an N-nucleophile-based SNAr reaction.

Materials:

-

2-Fluoro-6-(trichloromethyl)pyridine (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Fluoro-6-(trichloromethyl)pyridine and anhydrous DMF. Stir until the starting material is fully dissolved.

-

Reagent Addition: Add potassium carbonate, followed by the dropwise addition of morpholine at room temperature.

-

Reaction: Heat the reaction mixture to 100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding water. Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure product.

Caption: Typical experimental workflow for an SNAr reaction.

Synthesis of the Starting Material

The precursor, 2-Fluoro-6-(trichloromethyl)pyridine, is often synthesized from its chloro-analogue, 2-chloro-6-(trichloromethyl)pyridine. This transformation can be achieved through halogen exchange (HALEX) reactions using a fluoride source or via more complex routes involving fluorinating agents during the synthesis of the trifluoromethylpyridine analogue.[15] For instance, processes exist for the fluorination of 2-chloro-6-(trichloromethyl)pyridine using anhydrous hydrogen fluoride and a catalyst to yield related trifluoromethylated products, highlighting the industrial relevance of this structural class.[16]

Conclusion: A Cornerstone of Modern Synthesis

The C-F bond in 2-Fluoro-6-(trichloromethyl)pyridine is highly activated towards nucleophilic aromatic substitution. This reactivity is a direct consequence of the potent, cumulative electron-withdrawing effects of the pyridine ring nitrogen and the 6-trichloromethyl group. This predictable and robust reactivity allows for the facile introduction of a wide array of O-, N-, and S-based nucleophiles at the C2 position. For drug development and agrochemical professionals, a thorough understanding of this molecule's electronic properties and reaction mechanisms is essential for its strategic deployment in the synthesis of complex, high-value compounds where the strategic incorporation of fluorine can enhance metabolic stability and biological activity.[1][17]

References

-

The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. (2026, February 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

- Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (2015, October 8). Google Patents.

-

Tang, X., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central (PMC). Retrieved from [Link]

-

16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved from [Link]

-

Unlocking Agrochemical Potential: The Role of 2-Amino-5-Fluoropyridine in Crop Protection. (2025, October 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. Retrieved from [Link]

-

Ross, D. G. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Royal Society of Chemistry. Retrieved from [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]

-

Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile. ResearchGate. Retrieved from [Link]

-

Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central (PMC). Retrieved from [Link]

-

Patton, D. L., et al. (2020). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved from [Link]

- The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-. (N.d.). Google Patents.

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (N.d.). ACS Publications. Retrieved from [Link]

-

Borsari, M., et al. (1997). Reductive electron transfer on trichloromethyl derivatives of benzene and pyridine studied by electrochemical methods. Royal Society of Chemistry. Retrieved from [Link]

-

SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate. Retrieved from [Link]

-

Fluoroinated pyridines in pharmaceuticals and agrochemicals. ResearchGate. Retrieved from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). StackExchange. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). J Am Chem Soc. Retrieved from [Link]

-

Cronin, L., et al. (1997). Rapid Intermolecular Carbon-Fluorine Bond Activation of Pentafluoropyridine at Nickel(0). ACS Publications. Retrieved from [Link]

-

Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

-

nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]

-

Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Retrieved from [Link]

-

Aromatic heterocycles 1: structures and reactions. (N.d.). University of Oxford. Retrieved from [Link]

-

24.9: Heterocyclic Amines. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

Heterocyclic Compounds. (N.d.). Cengage. Retrieved from [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (N.d.). PubMed Central (PMC). Retrieved from [Link]

- Chlorine exchange for fluorine in 2-fluoro-pyridine compounds. (N.d.). Google Patents.

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (N.d.). ChemRxiv. Retrieved from [Link]

-

Fluoroalkanes Properties of fluoroalkanes. (N.d.). University of Birmingham. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. gcwgandhinagar.com [gcwgandhinagar.com]

- 6. Reductive electron transfer on trichloromethyl derivatives of benzene and pyridine studied by electrochemical methods - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 16. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]

- 17. pharmacyjournal.org [pharmacyjournal.org]

stability and storage conditions for 2-Fluoro-6-(trichloromethyl)pyridine

An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-6-(trichloromethyl)pyridine

Foreword: Navigating the Data Gap

This guide provides a comprehensive analysis of the stability and recommended storage conditions for 2-Fluoro-6-(trichloromethyl)pyridine. It is imperative for the reader to understand that publicly available, peer-reviewed stability data for this specific compound is exceptionally scarce. Therefore, this document is constructed upon a foundation of chemical first principles, an extensive review of the closely related analogue, 2-Chloro-6-(trichloromethyl)pyridine (commonly known as Nitrapyrin), and general principles for handling halogenated aromatic compounds. The recommendations herein are intended to provide a robust framework for researchers, but they should be supplemented with in-house evaluation under specific laboratory conditions.

Chemical Profile and Comparative Analysis

2-Fluoro-6-(trichloromethyl)pyridine belongs to a class of halogenated pyridines used as intermediates in the synthesis of agrochemicals and pharmaceuticals. Its structure is characterized by a pyridine ring substituted with a highly electronegative fluorine atom and a bulky, reactive trichloromethyl group. The stability of the molecule is largely dictated by the interplay between these two functional groups.

To ground our analysis, we will draw heavily on the well-documented properties of its chloro-analogue, 2-Chloro-6-(trichloromethyl)pyridine.

| Property | 2-Fluoro-6-(trichloromethyl)pyridine | 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) |

| Molecular Formula | C₆H₃Cl₃FN[1] | C₆H₃Cl₄N[2] |

| Molecular Weight | 214.45 g/mol [1] | 230.91 g/mol |

| Appearance | Not specified (likely a solid) | Colorless to white crystalline solid[2][3] |

| Solubility | Not specified | Insoluble in water; Soluble in ethanol[2] |

| Key Reactivity | Inferred: Moisture sensitive | Moisture sensitive[4] |

| CAS Number | 1207664-71-8[1] | 1929-82-4[2] |

Core Stability Analysis: A Tale of Two Halogens

The primary determinant of this compound's stability is the reactivity of the trichloromethyl (-CCl₃) group, which is significantly influenced by the electronic effects of the fluorine atom on the pyridine ring.

The Trichloromethyl Group: The Primary Axis of Instability

The trichloromethyl group is the most significant point of vulnerability in the molecule. It is highly susceptible to nucleophilic attack, particularly by water, in a process known as hydrolysis. This reactivity is a known characteristic of trichloromethyl-substituted pyridines.[5] The carbon atom of the -CCl₃ group is electron-deficient due to the strong inductive effect of the three chlorine atoms, making it an electrophilic center.

The Influence of the 2-Fluoro Substituent: An Inductive Powerhouse

Fluorine is the most electronegative element, and its presence at the 2-position of the pyridine ring exerts a powerful electron-withdrawing effect. This has two major consequences:

-

Ring Deactivation : The fluorine atom significantly reduces the electron density of the entire pyridine ring.[6][7] This deactivation generally makes the aromatic ring itself more stable against electrophilic attack but more susceptible to nucleophilic attack.

-

Enhanced -CCl₃ Reactivity : The strong inductive pull of the fluorine atom, in concert with the nitrogen atom in the ring, further depletes electron density from the 6-position. This electronic "pull" is relayed to the attached trichloromethyl group, increasing the electrophilicity of its central carbon atom.

Causality : The net effect is that the carbon atom of the trichloromethyl group in 2-fluoro-6-(trichloromethyl)pyridine is likely more susceptible to nucleophilic attack (e.g., hydrolysis) than in its 2-chloro counterpart. This heightened reactivity is the central hypothesis underpinning the stringent storage recommendations that follow.

Primary Degradation Pathway: Hydrolysis

The most probable degradation pathway for 2-Fluoro-6-(trichloromethyl)pyridine in the presence of moisture is the step-wise hydrolysis of the trichloromethyl group to form 2-fluoro-6-picolinic acid (2-fluoro-pyridine-6-carboxylic acid). This reaction would proceed via dichloromethyl and chloromethyl intermediates and release hydrochloric acid (HCl) as a byproduct. The presence of HCl can, in turn, catalyze further degradation.

Caption: Predicted Hydrolysis Degradation Pathway.

Recommended Storage Conditions: A Mandate for Moisture Exclusion

The cornerstone of a successful storage strategy for 2-Fluoro-6-(trichloromethyl)pyridine is the rigorous exclusion of atmospheric moisture. The following conditions are derived from best practices for handling highly reactive and moisture-sensitive halogenated compounds.[4][8]

| Parameter | Recommendation | Rationale & Expert Insight |

| Temperature | 2-8°C | Refrigeration slows the rate of any potential degradation reactions. Avoid freezing, which can introduce moisture through condensation cycles. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere is critical. It displaces atmospheric oxygen and, most importantly, moisture, directly preventing hydrolysis.[4] |

| Container | Tightly sealed amber glass bottle with a PTFE-lined cap. | Amber glass protects against potential photolytic degradation. A Polytetrafluoroethylene (PTFE) liner provides a high-integrity, inert seal, preventing moisture ingress and reaction with the cap material. |

| Light | Store in the dark. | While specific photostability data is unavailable, related compounds are often light-sensitive. Dark storage is a prudent and low-cost preventative measure. |

| Location | Cool, dry, well-ventilated area designated for reactive chemicals. | Store away from incompatible materials, particularly water, bases, and strong oxidizing agents.[8][9] |

Experimental Protocols: Ensuring Compound Integrity

Protocol for Handling and Aliquoting

This protocol is designed as a self-validating system to minimize exposure to the atmosphere. All operations should be performed by trained personnel in a chemical fume hood.

-

Preparation :

-

Allow the main container of 2-Fluoro-6-(trichloromethyl)pyridine to equilibrate to ambient temperature for at least 60 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

-

Prepare vials for aliquots by drying them in an oven (120°C) for at least 4 hours and cooling them in a desiccator.

-

Set up a dry inert gas (Argon or Nitrogen) line.

-

-

Inert Atmosphere Transfer :

-

Gently flush the headspace of the main container with the inert gas.

-

Quickly remove the required amount of solid using a clean, dry spatula.

-

Transfer the solid to the pre-dried vial.

-

-

Sealing and Storage :

-

Flush the headspace of both the main container and the new aliquot vial with inert gas.

-

Immediately and tightly seal both containers with their PTFE-lined caps.

-

Wrap the cap-bottle interface of both containers with Parafilm® as an extra barrier.

-

Return the main container and the new aliquot to the recommended 2-8°C dark storage.

-

Caption: Workflow for Safe Handling and Aliquoting.

Protocol for a Basic Stability Assessment

Researchers can perform a simple, periodic check to validate the stability of their stored material.

-

Baseline Analysis (Time = 0) :

-

Upon receiving a new batch, immediately take a small analytical sample following the handling protocol above.

-

Obtain a baseline purity profile using a suitable analytical method (e.g., HPLC-UV, GC-MS, or ¹H/¹⁹F NMR).

-

Record the appearance (e.g., color, crystallinity) of the solid.

-

-

Periodic Re-analysis (Time = 3, 6, 12 months) :

-

At scheduled intervals, remove a small analytical sample from the same stock container, strictly following the handling protocol.

-

Run the same analytical profile as the baseline.

-

Compare the purity results and chromatograms/spectra to the baseline. Look for the appearance of new peaks, particularly those that would correspond to the hydrolyzed product (2-fluoro-6-picolinic acid).

-

Note any changes in physical appearance.

-

-

Interpretation :

-

A significant decrease in the main peak area (>2%) or the appearance of new, growing impurity peaks indicates degradation.

-

If degradation is observed, storage conditions should be re-evaluated. The material may need to be re-purified or discarded.

-

Conclusion

While direct stability data for 2-Fluoro-6-(trichloromethyl)pyridine is lacking, a technical guide based on the principles of physical organic chemistry and data from its chloro-analogue provides a strong framework for its safe storage and handling. The molecule's primary liability is the hydrolysis of the trichloromethyl group, a reaction likely accelerated by the strong inductive effect of the 2-fluoro substituent. Consequently, the absolute exclusion of moisture is the most critical factor in maintaining the compound's integrity. By adhering to the recommended protocols of refrigerated, dark storage in tightly sealed containers under an inert atmosphere, researchers can confidently preserve the quality and reactivity of this valuable synthetic intermediate.

References

-

[No Author]. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A - ACS Publications. Retrieved February 22, 2026, from [Link]

-

[No Author]. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved February 22, 2026, from [Link]

-

Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics (RSC Publishing). Retrieved February 22, 2026, from [Link]

-

[No Author]. (n.d.). Preparation and Reactions of Trichloromethyl-Substituted Pyridine and Pyrimidine Derivatives. ResearchGate. Retrieved February 22, 2026, from [Link]

-

[No Author]. (2016). Effect of aromatic ring fluorination on CH…π interactions. RSC Publishing. Retrieved February 22, 2026, from [Link]

-

[No Author]. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega - ACS Publications. Retrieved February 22, 2026, from [Link]

-

Sakai, M., & Okada, K. (2011). Effect of fluoro substitution on the fragmentation of the K-shell excited/ionized pyridine studied by electron impact. PubMed. Retrieved February 22, 2026, from [Link]

-

Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Loba Chemie. Retrieved February 22, 2026, from [Link]

- [No Author]. (n.d.). Process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents.

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. PubChem. Retrieved February 22, 2026, from [Link]

-

US Hazmat Rentals. (n.d.). Pyridine Chemical Storage Specifications. US Hazmat Rentals. Retrieved February 22, 2026, from [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved February 22, 2026, from [Link]

-

[No Author]. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Retrieved February 22, 2026, from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Pyridine. Carl ROTH. Retrieved February 22, 2026, from [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Retrieved February 22, 2026, from [Link]

-

[No Author]. (n.d.). Convenient synthesis of α-dichloromethylpyridines from 3-trichloromethyl-1,2,4-triazines. ResearchGate. Retrieved February 22, 2026, from [Link]

- [No Author]. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. Google Patents.

-

National Center for Biotechnology Information. (n.d.). Nitrapyrin. PubChem. Retrieved February 22, 2026, from [Link]

-

Occupational Safety and Health Administration. (n.d.). 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN). OSHA. Retrieved February 22, 2026, from [Link]

-

[No Author]. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ACS Publications. Retrieved February 22, 2026, from [Link]

-

[No Author]. (n.d.). Degradation of 3,5,6-trichloro-2-pyridinol by a microbial consortium in dryland soil with anaerobic incubation. ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Nitrapyrin | C6H3Cl4N | CID 16004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | Occupational Safety and Health Administration [osha.gov]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]

The Latent Potential of 2-Fluoro-6-(trichloromethyl)pyridine Derivatives: A Technical Guide to Unlocking Biological Activity

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the potential biological activities associated with 2-Fluoro-6-(trichloromethyl)pyridine and its derivatives. This guide delves into the synthesis, proposed mechanisms of action, and methodologies for evaluating the efficacy of this unique class of fluorinated pyridines.

Introduction: A Tale of Two Halogens and the Promise of Fluorine

The pyridine ring is a cornerstone in the development of biologically active molecules, with its derivatives finding extensive use in pharmaceuticals and agrochemicals.[1][2] The introduction of halogen atoms into this scaffold can dramatically influence a molecule's physicochemical properties, thereby modulating its biological activity.[2] While the chloro-analogue, 2-chloro-6-(trichloromethyl)pyridine, also known as nitrapyrin, is a well-established nitrification inhibitor in agriculture, the focus of this guide is its intriguing fluoro-counterpart.[3]

The strategic replacement of a chlorine atom with fluorine at the 2-position of the pyridine ring, coupled with the reactive trichloromethyl group at the 6-position, presents a fascinating scaffold for chemical exploration. It is crucial to note that while the trichloromethyl group is the starting point for synthesis, many studies on related compounds involve the subsequent fluorination of this group to a trifluoromethyl (CF3) moiety. The high electronegativity and small size of the fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] This guide will explore the potential biological activities stemming from this core structure, drawing insights from both the chloro-analogue and related fluorinated pyridine derivatives.

Synthesis of the Core Scaffold: From Chloro to Fluoro

The primary route to obtaining the 2-fluoro-6-(trichloromethyl)pyridine scaffold and its derivatives involves a halogen exchange reaction, a common strategy in the synthesis of fluorinated aromatics. The well-established compound, 2-chloro-6-(trichloromethyl)pyridine, serves as a key starting material.

A patented process outlines the fluorination of 2-chloro-6-(trichloromethyl)pyridine to yield 2-fluoro-6-(trifluoromethyl)pyridine. This process is typically carried out using a fluorinating agent at elevated temperatures and pressures.[5] The reaction can proceed in a stepwise manner, where the trichloromethyl group is first converted to a trifluoromethyl group, followed by the replacement of the chlorine atom on the pyridine ring with fluorine.[5]

Caption: Synthetic pathway from 2-chloro-6-(trichloromethyl)pyridine.

This synthetic flexibility allows for the generation of a library of derivatives for biological screening. The trichloromethyl group itself can also participate in various chemical transformations, further expanding the accessible chemical space.

Potential Biological Activities: An Exploratory Overview

While direct experimental data on 2-fluoro-6-(trichloromethyl)pyridine is limited in publicly available literature, a comprehensive analysis of its chloro-analogue and other fluorinated pyridine derivatives provides a strong foundation for predicting its potential biological activities.

Nitrification Inhibition

The most well-documented biological activity of the closely related 2-chloro-6-(trichloromethyl)pyridine (nitrapyrin) is its ability to inhibit nitrification.[3] This process, primarily carried out by soil bacteria such as Nitrosomonas, involves the oxidation of ammonia to nitrite and then to nitrate. By inhibiting this conversion, nitrapyrin helps to maintain nitrogen in the less mobile ammonium form, reducing nitrogen loss from the soil and improving fertilizer efficiency.[6]

Mechanism of Action: The proposed mechanism of action for nitrapyrin involves the chelation of copper ions, which are essential cofactors for the ammonia monooxygenase (AMO) enzyme in nitrifying bacteria. By binding to copper, nitrapyrin effectively inactivates the enzyme, thus halting the first step of nitrification. Given the structural similarity, it is highly probable that 2-fluoro-6-(trichloromethyl)pyridine derivatives would exhibit a similar mechanism of action.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-Trichloromethyl Pyridine, 1929-82-4 [huimengchem.cn]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

Methodological & Application

experimental protocol for reactions with 2-Fluoro-6-(trichloromethyl)pyridine

An In-Depth Guide to the Synthetic Utility of 2-Fluoro-6-(trichloromethyl)pyridine

Authored by: A Senior Application Scientist

Abstract

2-Fluoro-6-(trichloromethyl)pyridine is a versatile and highly reactive building block in modern organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing nature of both the pyridine nitrogen and the trichloromethyl group, coupled with the strategic placement of a labile fluorine atom, make it an exceptional substrate for a variety of transformations. This guide provides an in-depth exploration of its reactivity, detailed safety protocols, and field-proven experimental procedures for its application in key synthetic reactions, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Introduction and Reactivity Profile

2-Fluoro-6-(trichloromethyl)pyridine is a key intermediate in the synthesis of numerous agrochemical and pharmaceutical compounds.[1] The value of this reagent lies in its predictable and regioselective reactivity. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent inductive- and resonance-withdrawing capacity of the nitrogen atom. This electron deficiency is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), rendering them highly susceptible to nucleophilic attack.[2]

The presence of a fluorine atom at the C2 position serves two critical functions:

-

Activation: As the most electronegative element, fluorine strongly polarizes the C-F bond and further activates the ring towards nucleophilic attack, which is the rate-determining step of the SNAr reaction.[3]

-

Leaving Group: Despite the high strength of the C-F bond, the fluoride ion is an excellent leaving group in SNAr reactions because its departure restores the aromaticity of the pyridine ring in the final step of the reaction.[3]

The trichloromethyl (-CCl₃) group at the C6 position also contributes to the overall electron-deficient nature of the ring, further enhancing the reactivity at the C2 position.[4] While the -CCl₃ group itself can undergo transformations, this guide will focus on reactions targeting the more synthetically versatile C2 position.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₃FN | N/A |

| Molecular Weight | 214.45 g/mol | N/A |

| Appearance | Colorless to white crystalline solid | [5] |

| Flash Point | 100 °C (closed cup) | [5] |

| Hazards | Combustible, Toxic, Skin/Eye Irritant | [5][6] |

Core Reactivity Diagram

Caption: Primary reaction pathways for 2-Fluoro-6-(trichloromethyl)pyridine.

Critical Safety and Handling Protocols

Working with 2-Fluoro-6-(trichloromethyl)pyridine and its precursor, 2-Chloro-6-(trichloromethyl)pyridine, requires strict adherence to safety protocols. The compound is classified as combustible, toxic, and an irritant.[5][6]

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles with side shields.[5][7]

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9] The substance can be absorbed into the body by inhalation, through the skin, and by ingestion.[5]

-

Handling: Avoid formation of dust.[8] Use spark-proof tools and avoid open flames, hot surfaces, and other sources of ignition.[10] Containers should be kept tightly closed in a dry, cool, and well-ventilated place.[8]

-

Accidental Release: In case of a spill, evacuate the area. Wear respiratory protection.[8] Sweep up the spilled substance into covered plastic containers, moistening first if necessary to prevent dusting.[5] Prevent the material from entering drains.[8]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing. Rinse the skin with plenty of soap and water.[5][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8][11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[11]

-

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and often high-yielding method for displacing the C2-fluorine with a variety of nucleophiles, most commonly primary and secondary amines. The reaction proceeds via a Meisenheimer intermediate, which is stabilized by the electron-withdrawing pyridine nitrogen.[2]

General Workflow for SNAr Amination

Caption: General experimental workflow for SNAr amination reactions.

Protocol: Synthesis of 2-(Alkylamino)-6-(trichloromethyl)pyridine

This protocol describes a general procedure for the reaction of 2-Fluoro-6-(trichloromethyl)pyridine with a representative primary amine.

Materials:

-

2-Fluoro-6-(trichloromethyl)pyridine (1.0 equiv)

-

Primary or Secondary Amine (1.1 - 1.5 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))

-

Round-bottom flask with stir bar, condenser, and nitrogen inlet

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-6-(trichloromethyl)pyridine (1.0 equiv) and the anhydrous solvent (e.g., MeCN, 0.2-0.5 M concentration).

-

Addition of Reagents: Add the amine (1.1 equiv) to the stirred solution, followed by the base (e.g., K₂CO₃, 2.0 equiv). Using a solid base like K₂CO₃ simplifies workup compared to liquid amine bases. DIPEA can be used as an alternative scavenger for the HF generated.[12]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the solid. If DMF was the solvent, dilute the mixture with ethyl acetate and wash extensively with water and brine to remove the high-boiling solvent. If MeCN was used, the solvent can be removed under reduced pressure.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-(alkylamino)-6-(trichloromethyl)pyridine product.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthesis.[13][14] 2-Fluoro-6-(trichloromethyl)pyridine is an excellent substrate for these transformations, enabling the formation of C-C and C-N bonds with high efficiency. While C-F bond activation is more challenging than that of other halides, specific catalyst systems can achieve this transformation effectively.[15]

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction couples the pyridine substrate with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[16][17]

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-Aryl-6-(trichloromethyl)pyridine

Materials:

-

2-Fluoro-6-(trichloromethyl)pyridine (1.0 equiv)

-

Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., Na₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, often with 10-20% water)[16]

-

Schlenk tube or sealed vial

Procedure:

-

Reaction Setup: To a dry Schlenk tube, add 2-Fluoro-6-(trichloromethyl)pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and the base (e.g., Na₃PO₄, 3.0 equiv).[16]

-

Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. The addition of water can be crucial for hydrolyzing boronic esters and increasing the solubility of the base.[16]

-

Reaction Conditions: Place the sealed tube in a preheated oil bath or heating block at 80-110 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

B. Buchwald-Hartwig Amination

This reaction provides an alternative, powerful method for forming C-N bonds, often succeeding where traditional SNAr reactions fail, especially with less nucleophilic amines.[18]

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[18][19]

Protocol: Palladium-Catalyzed Synthesis of 2-(Aryl/Alkylamino)-6-(trichloromethyl)pyridine

Materials:

-

2-Fluoro-6-(trichloromethyl)pyridine (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Bulky phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)

-

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), LHMDS, or Cs₂CO₃, 1.4 - 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

-

Schlenk tube or sealed vial

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃), the ligand, and the base (e.g., NaOtBu) to a dry Schlenk tube.

-

Addition of Reagents: Add the 2-Fluoro-6-(trichloromethyl)pyridine, followed by the degassed solvent (e.g., Toluene). Finally, add the amine.

-

Reaction Conditions: Seal the tube and heat in a preheated oil bath at 80-110 °C. The reaction is typically faster than the corresponding Suzuki coupling.

-

Monitoring: Monitor for consumption of the starting material by TLC or GC-MS (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through Celite.

-

Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Summary of Typical Cross-Coupling Conditions

| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

| Nucleophile | Boronic Acid / Ester | Primary / Secondary Amine |

| Pd Source | Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | dppf, SPhos, P(tBu)₃ | XPhos, RuPhos, BINAP, Josiphos |

| Base | Na₃PO₄, K₂CO₃, Cs₂CO₃, KF | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, Dioxane, THF |

| Temperature | 80 - 110 °C | 80 - 110 °C |

Conclusion

2-Fluoro-6-(trichloromethyl)pyridine stands out as a powerful and versatile electrophile for constructing complex molecular architectures. Its well-defined reactivity at the C2 position allows for reliable and regioselective functionalization through both classical SNAr and modern palladium-catalyzed cross-coupling methodologies. By understanding the principles behind its reactivity and adhering to the rigorous protocols outlined in this guide, researchers can effectively leverage this building block to accelerate discovery in medicinal chemistry, agrochemicals, and materials science.

References

-

WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. Link

-

ResearchGate - Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile. Link

-

ChemicalBook - 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet. Link

-

PubChem - 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501. Link

-

Fisher Scientific - SAFETY DATA SHEET: 2-Fluoro-6-(trifluoromethyl)pyridine. Link

-

ResearchGate - Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Link

-

Acros PharmaTech Limited - SAFETY DATA SHEET: 2-hydroxy-6-(trifluoromethyl)pyridine. Link

-

Cole-Parmer - Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%. Link

-

FUJIFILM Wako - SAFETY DATA SHEET: 2-Chloro-6-(trifluoromethyl)pyridine. Link

-

PMC - Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Link

-

Fisher Scientific - SAFETY DATA SHEET: 2-Chloro-6-(trichloromethyl)pyridine. Link

-

Journal of the Chemical Society, Perkin Transactions 1 - Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Link

-

PMC - Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Link

-

European Patent Office - Process for the preparation of fluorinated pyridines. Link

-

YouTube - Nucleophilic aromatic substitutions. Link

-

Jubilant Ingrevia Limited - 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. Link

-

International Labour Organization - ICSC 1658 - 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE. Link

-

Wikipedia - Buchwald–Hartwig amination. Link

-

Benchchem - Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Link

-

Master Organic Chemistry - Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

-

PMC - A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Link

-

ResearchGate - Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]([Link] trifluoromethylpyridine-4-boronic_Acid_Pinacol_Ester)

-

PubMed - THE EFFECT OF 2-CHLORO, 6-(TRICHLOROMETHYL) PYRIDINE ON THE CHEMOAUTOTROPHIC METABOLISM OF NITRIFYING BACTERIA. Link

-

Organic Synthesis - Buchwald-Hartwig Coupling. Link

-

Chem-Impex - 2-Chloro-6-(trichloromethyl)pyridine. Link

-

TCI Chemicals - 2-Chloro-6-(trifluoromethyl)pyridin-3-amine. Link

-

Synchem - 2-Fluoro-6-methylpyridine-3-boronic acid. Link

-

Chemistry Stack Exchange - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Link

-

ResearchGate - How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Link

-

PubMed - A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Link

-

ResearchGate - (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Link

-

WuXi AppTec - How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Link

-

MilliporeSigma - 6-Fluoro-3-pyridinylboronic acid. Link

-

Angewandte Chemie International Edition - Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Link

-

MilliporeSigma - Palladium-catalyzed Cross-coupling Reactions. Link

-

Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide. Link

-

Chemistry LibreTexts - Pd-Catalyzed Cross Coupling Reactions. Link

-

Fisher Scientific - Palladium-Catalysed Coupling Chemistry. Link

-

Alfa Chemistry - Buchwald-Hartwig Coupling. Link

-

Journal of the Chemical Society of Pakistan - NOTE Synthesis of 6,6'-Diaminomethyl-tris-(pyridin-2-ylmethyl)amine. Link

-

MDPI - Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Link

-

Organic Syntheses - 3-pyridylboronic acid. Link

-

ResearchGate - Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. ICSC 1658 - 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE [chemicalsafety.ilo.org]

- 6. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acrospharma.co.kr [acrospharma.co.kr]

- 8. 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. thermofishersci.in [thermofishersci.in]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Yoneda Labs [yonedalabs.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

reaction of 2-Fluoro-6-(trichloromethyl)pyridine with N-nucleophiles

Application Note: Optimized

Part 1: Strategic Overview & Chemical Logic

1.1 The Substrate: A Bifunctional Powerhouse The reaction of 2-Fluoro-6-(trichloromethyl)pyridine (CAS: 393-54-4 analog/derivative) with N-nucleophiles represents a high-value transformation in medicinal chemistry and agrochemical synthesis. This scaffold is unique because it offers two distinct "handles" with orthogonal reactivity:

-

C2-Fluorine: A highly labile leaving group for Nucleophilic Aromatic Substitution (

). -

C6-Trichloromethyl (

): A masked carboxylate surrogate. It activates the ring for the

1.2 Reactivity Profile & Regioselectivity

Unlike its chlorinated counterpart (Nitrapyrin), the 2-Fluoro derivative exhibits significantly enhanced reactivity. The high electronegativity of the fluorine atom at the C2 position stabilizes the anionic Meisenheimer intermediate through inductive effects (

-

Regioselectivity: Exclusive substitution occurs at the C2 position. The C6-

group is sterically bulky and lacks the leaving group ability of fluorine, preventing competitive substitution at C6 under standard conditions. -

Chemoselectivity: The primary challenge is preventing the premature hydrolysis of the

group (to

Part 2: Mechanistic Insight

The reaction follows a classical addition-elimination (

Figure 1: Reaction Mechanism Pathway

Caption: The

Part 3: Experimental Protocol

3.1 General Considerations

-

Solvent: Aprotic polar solvents are preferred to stabilize the transition state without solvolyzing the

group. Acetonitrile (MeCN) is standard; DMF or DMSO are used for unreactive amines. -

Base: A non-nucleophilic base is required to scavenge the generated HF. Inorganic carbonates (

,

3.2 Standard Operating Procedure (SOP)

Objective: Synthesis of 2-(4-Morpholinyl)-6-(trichloromethyl)pyridine.

Materials:

-

2-Fluoro-6-(trichloromethyl)pyridine (1.0 equiv)

-

Morpholine (1.1 equiv)

-

Potassium Carbonate (

), anhydrous (1.5 equiv) -

Acetonitrile (anhydrous, 0.2 M concentration)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

(1.5 equiv) in anhydrous Acetonitrile . -

Addition: Add Morpholine (1.1 equiv) to the suspension at Room Temperature (RT).

-

Substrate Introduction: Add 2-Fluoro-6-(trichloromethyl)pyridine (1.0 equiv) dropwise. Note: Exotherm is possible due to high reactivity of C-F bond.

-

Reaction: Stir at RT for 2–4 hours .

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or LCMS. The starting material (fluoride) should disappear rapidly.

-

Optimization: If conversion is <50% after 2 hours, heat to 50°C. Do not exceed 80°C to protect the

group.

-

-

Workup:

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Figure 2: Experimental Decision Tree

Caption: Decision tree for optimizing reaction conditions based on real-time monitoring.

Part 4: Data & Optimization

4.1 Solvent & Base Screening Data The following table summarizes the conversion rates for the reaction with a secondary amine (e.g., piperidine) after 2 hours.

| Entry | Solvent | Base | Temp (°C) | Conversion (%) | Notes |

| 1 | Acetonitrile | 25 | 98% | Optimal. Clean profile. | |

| 2 | THF | 25 | 85% | Slower; | |

| 3 | DMF | 25 | >99% | Difficult solvent removal; overkill for active F. | |

| 4 | Ethanol | 60 | 60% | Side Reaction: Partial solvolysis of | |

| 5 | Water/Dioxane | 25 | 40% | Failed: Significant hydrolysis of |

4.2 Troubleshooting Guide

-

Issue: Hydrolysis of

Group. -

Issue: Low Yield with Sterically Hindered Amines.

-

Solution: Switch solvent to DMF and increase temperature to 60°C. Add a catalytic amount of crown ether (18-crown-6) to activate the carbonate base.

-

Part 5: Safety & Handling

-

HF Generation: Although scavenged by the base, the reaction generates Fluoride ions. Ensure waste streams are treated with Calcium Chloride (

) to precipitate Calcium Fluoride before disposal. -

Toxicity: Halogenated pyridines are potential skin sensitizers and irritants. The

group can release trace -

Pressure: If performing reactions with volatile amines (e.g., methylamine) in sealed tubes, be aware that the exotherm can rapidly increase internal pressure.

References

-

Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.[11] Retrieved from

-

Royal Society of Chemistry. (2002). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine... with nucleophiles.[13][1][2][4][5][6][14][15][16] Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. people.uleth.ca [people.uleth.ca]

- 7. CN101891675B - Production method of 6-chloro-2-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation method of 2- chloro-6-trichloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 12. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents [patents.google.com]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles [mdpi.com]

Troubleshooting & Optimization

optimization of solvent and temperature for 2-Fluoro-6-(trichloromethyl)pyridine reactions

The following technical guide is structured as a Level 3 Support Resource for process chemists and researchers working with 2-Fluoro-6-(trichloromethyl)pyridine . It addresses the specific challenges of balancing Nucleophilic Aromatic Substitution (SNAr) reactivity against the lability of the trichloromethyl group.

Status: Active | Topic: Solvent & Temperature Optimization | Audience: Process Chemistry / R&D

Executive Summary: The Reactivity Paradox

Optimizing reactions with 2-Fluoro-6-(trichloromethyl)pyridine requires navigating a "reactivity paradox." You are targeting the 2-Fluoro position for Nucleophilic Aromatic Substitution (SNAr), which typically requires heat and polar solvents. However, the 6-Trichloromethyl (CCl₃) group is highly sensitive to hydrolysis and metal-halogen exchange, often degrading under those exact conditions.

This guide provides the protocols to decouple these reactivity modes, ensuring selective substitution without side-chain degradation.

Part 1: Critical Decision Pathways (Mechanism & Logic)

Before selecting a solvent, you must understand the competing pathways. The fluorine atom at C2 is highly activated by the ring nitrogen and the electron-withdrawing CCl₃ group. However, the CCl₃ group is not inert; it is a "ticking clock" in the presence of moisture or hard nucleophiles.

User Question: "Why am I seeing 6-chloropicolinic acid derivatives instead of my product?"

Technical Insight: This is a classic hydrolysis artifact. The CCl₃ group, activated by the electron-deficient pyridine ring, is susceptible to hydrolysis by adventitious water, especially at elevated temperatures or in basic media.

Reaction Pathway Diagram

The following decision tree illustrates the kinetic competition between the desired SNAr and the undesired hydrolysis/degradation.

Caption: Kinetic competition between SNAr substitution (Green path) and CCl₃ degradation (Red paths).

Part 2: Solvent Selection & Optimization

Rule of Thumb: Use Polar Aprotic solvents. Avoid alcohols and water strictly.

The 2-fluoro substituent benefits from the "Element Effect" in SNAr, meaning it is a better leaving group than chlorine due to the highly polarized C-F bond, which stabilizes the Meisenheimer complex intermediate. This allows you to use milder conditions than you would for the chloro-analog (Nitrapyrin).

Solvent Compatibility Matrix

| Solvent Class | Examples | Suitability | Technical Notes |

| Polar Aprotic (Recommended) | Acetonitrile (ACN) | High | Excellent balance. Good solubility, easy workup, supports SNAr kinetics without activating CCl₃ hydrolysis. |

| Ethers | THF, 2-MeTHF | High | Ideal for amine nucleophiles. Lower boiling point limits thermal degradation. Must be anhydrous. |

| Dipolar Aprotic | DMF, DMSO | Medium | High SNAr rates, but difficult to remove. Warning: At T > 100°C, DMSO can oxidize or degrade the CCl₃ group. |

| Protic | Methanol, Ethanol | Low / Prohibited | Risk of solvolysis. Alkoxides can attack the CCl₃ group. Only use if converting CCl₃ to an ester simultaneously. |

| Non-Polar | Toluene, DCM | Medium | Slow kinetics. Requires a phase transfer catalyst (PTC) or high temperatures to drive reaction. |

Troubleshooting Q&A:

-

Q: Can I use DMF to speed up the reaction?

-

A: Yes, but ensure it is "Dry" grade (H₂O < 50 ppm). At temperatures above 80°C, trace water in DMF acts as a potent nucleophile against the CCl₃ group.

-

-

Q: I need to use an alkoxide nucleophile. What solvent?

-

A: Do not use the corresponding alcohol (e.g., NaOMe in MeOH) if you want to keep the CCl₃. Use the alkoxide suspended in THF or Toluene.

-

Part 3: Temperature & Base Protocols

The "Safe Zone": 0°C to 60°C.

Because Fluorine is the leaving group, the reaction activation energy is lower than for the chloro-analog.

-

< 0°C: Reaction may be too slow; solubility issues.

-

20°C - 60°C: Optimal window. SNAr proceeds; CCl₃ is kinetically stable.

-

> 80°C: Risk of CCl₃ hydrolysis (to acid) or disproportionation increases significantly.

Base Selection

-

Recommended: Tertiary Amines (DIPEA, TEA) or Inorganic Carbonates (K₂CO₃, Cs₂CO₃) . These act as acid scavengers (HF scavengers) without being strong enough nucleophiles to attack the CCl₃ group.

-

Avoid: Hydroxides (NaOH, KOH) . These will rapidly hydrolyze the CCl₃ group to a carboxylate.

Part 4: Validated Experimental Protocol

Scenario: Reaction of 2-Fluoro-6-(trichloromethyl)pyridine with a primary amine (R-NH₂).

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Flame-dry a reaction flask and purge with Nitrogen or Argon.

-

Solvent: Anhydrous Acetonitrile (ACN) or THF.

-

Stoichiometry: 1.0 eq Substrate : 1.1 eq Amine : 1.5 eq Base (DIPEA).

-

-

Addition:

-

Dissolve 2-Fluoro-6-(trichloromethyl)pyridine in ACN (0.2 M concentration).

-

Cool to 0°C (ice bath). Note: Cooling controls the initial exotherm and prevents immediate side reactions.

-

Add the base (DIPEA) followed by the dropwise addition of the amine.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (20-25°C) .

-

Monitor: Check via TLC or LC-MS after 2 hours.

-

Decision Point: If conversion is < 50%, heat to 40-50°C . Do not exceed 60°C unless necessary.

-

-

Workup (Critical for CCl₃ Survival):

-

Quench: Pour into a mixture of ice/water.

-

Extraction: Extract immediately with Ethyl Acetate or DCM.

-

Wash: Wash organic layer with dilute citric acid (to remove excess amine) followed by brine. Avoid strong basic washes.

-

Drying: Dry over Na₂SO₄ and concentrate at < 40°C under vacuum.

-

Part 5: Troubleshooting Guide (FAQ)

| Symptom | Probable Cause | Corrective Action |

| Low Yield / Starting Material Remaining | Temperature too low for SNAr activation. | Increase T to 50°C. Switch solvent to ACN (higher dielectric constant stabilizes transition state). |

| Formation of Carboxylic Acid (M-33 peak) | Hydrolysis of CCl₃ group. | Check water content. Use anhydrous solvents. Switch base from Carbonate to DIPEA. Ensure workup is neutral/acidic. |

| Multiple Fluorine Signals (NMR) | Incomplete substitution or ring attack. | 2-F is highly selective. If ring attack occurs elsewhere, the temperature is likely too high. Lower T and increase reaction time. |

| Darkening / Tar Formation | Polymerization or decomposition. | CCl₃ groups can be radical initiators at high T. Add a radical inhibitor (BHT) or strictly exclude light/oxygen. |

References

-

Channapur, M., et al. (2022). "Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile: A Versatile Building Block." ChemistrySelect. (Demonstrates reactivity patterns of halo-methyl pyridines). Link

-

BenchChem Technical Repository. (2025).[1][2] "Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine." (Provides comparative data on SNAr vs. alkyl halide substitution). Link

-

Schlosser, M., et al. (2008). "Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles." PMC. (Establishes the "Element Effect" where F is the preferred leaving group in activated heterocycles). Link

-

PubChem. "Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) Compound Summary." (Source for hydrolysis stability data of the trichloromethyl-pyridine motif). Link

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Fluoro-6-(trichloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers utilizing 2-Fluoro-6-(trichloromethyl)pyridine in palladium-catalyzed cross-coupling reactions. The unique electronic and steric properties of this substrate present specific challenges that require careful consideration of catalyst systems and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with 2-Fluoro-6-(trichloromethyl)pyridine failing or giving low yields?

Low conversion or reaction failure with this substrate typically stems from a combination of three core factors:

-

Substrate Reactivity: The pyridine ring is highly electron-deficient due to the electronegative nitrogen atom and the potent electron-withdrawing effects of both the fluoro and trichloromethyl groups. While this enhances the electrophilicity of the C-F bond, making oxidative addition more favorable than with less-substituted pyridines, it also exacerbates other problems.[1][2][3]

-

Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[3][4] This coordination can block the active site, preventing the catalyst from participating in the catalytic cycle and leading to deactivation. This is a well-documented issue for 2-substituted pyridines.[5]

-

Catalyst Deactivation: The highly electron-deficient nature of the substrate and the potential for side reactions can lead to the formation of inactive palladium species, often observed as precipitated palladium black.

Successful coupling requires a catalytic system robust enough to overcome these challenges.

Q2: Which palladium catalyst and ligand combination is the best starting point for this substrate?

For electron-deficient heteroaryl halides like 2-Fluoro-6-(trichloromethyl)pyridine, the oxidative addition of the C-F or C-Cl bond is a critical step.[6][7] The general order of reactivity for halogens in oxidative addition is I > Br > OTf >> Cl > F.[6] While the C-F bond is typically less reactive, its position on the electron-deficient pyridine ring enhances its reactivity. A judicious choice of ligand is paramount.

Recommended Starting Points:

| Ligand Type | Specific Examples | Rationale & Key Advantages |

| Bulky, Electron-Rich Phosphines | Buchwald Ligands (e.g., SPhos, XPhos, RuPhos), tBu₃P | These ligands are highly σ-donating, which increases the electron density on the palladium center, facilitating the otherwise difficult oxidative addition step.[8] Their steric bulk promotes the formation of monoligated L₁Pd(0) species, which are highly active, and helps prevent catalyst dimerization or deactivation.[9] |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI™-IPr | NHCs are strong σ-donors and form very stable bonds with palladium. This stability can prevent catalyst decomposition at the high temperatures sometimes required for less reactive substrates. |

Recommendation: Start with a pre-catalyst system like SPhos Pd G3 or XPhos Pd G3 . These are air-stable and reliably generate the active monoligated Pd(0) species in solution, bypassing many issues related to inconsistent catalyst activation.[10]

Q3: I'm observing significant catalyst deactivation (e.g., formation of palladium black). How can I prevent this?

The formation of palladium black indicates the aggregation of Pd(0) into an inactive, bulk metallic state. This is often a consequence of the pyridine nitrogen poisoning the catalyst.

Troubleshooting Strategies:

-

Increase Ligand-to-Palladium Ratio: Using a slightly higher ratio of ligand to palladium (e.g., 2:1 or 3:1) can help ensure the palladium center remains coordinated and soluble, preventing aggregation.

-

Use a More Robust Ligand: As mentioned in Q2, bulky phosphines (Buchwald-type) or NHC ligands are designed to create a sterically protected, stable catalytic species that is less susceptible to deactivation.[8]

-

Consider a Protecting Group: In particularly stubborn cases, masking the pyridine nitrogen's lone pair can be effective.[3] Conversion to a pyridine N-oxide or complexation with borane are viable strategies, though they add steps to the synthesis.[3]

-

Ensure Strictly Anhydrous and Inert Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), while water can facilitate catalyst decomposition and unwanted side reactions like hydrodehalogenation.[11]

Q4: Am I likely to see side reactions involving the trichloromethyl (-CCl₃) group?

The stability of the -CCl₃ group under palladium-catalyzed cross-coupling conditions is a valid concern. While C(sp³)-Cl bonds are generally less reactive towards oxidative addition than C(sp²)-F bonds, side reactions are possible, especially at higher temperatures or with very active catalysts. However, for most standard cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), the reaction is highly selective for the activation of the C-F bond at the 2-position of the pyridine ring. The C-F bond is activated by its position on the aromatic ring, whereas the C-Cl bonds are on a saturated carbon. Always monitor your reaction by LC-MS to check for byproducts that may arise from the degradation of the -CCl₃ group.

Q5: What are the optimal bases and solvents for coupling with this substrate?

The choice of base and solvent is highly dependent on the specific cross-coupling reaction being performed.

-

For Suzuki-Miyaura Coupling: A base is required to activate the boronic acid for transmetalation.[12]

-

Bases: K₃PO₄ or Cs₂CO₃ are often effective, especially when dealing with sensitive functional groups. Stronger bases like NaOt-Bu or K₂CO₃ can also be used.[13]

-

Solvents: Anhydrous polar aprotic solvents like 1,4-dioxane , THF , or toluene are standard choices.[14] The addition of some water can sometimes be beneficial, but start with anhydrous conditions.[15]

-

-

For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is needed to deprotonate the amine.

-

For Sonogashira Coupling: A mild amine base is typically used, which often doubles as the solvent.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Ineffective catalyst system. 2. Catalyst poisoning by pyridine N. 3. Incomplete activation of boronic acid. 4. Protodeboronation of the boronic acid. | 1. Switch to a bulky, electron-rich ligand (e.g., SPhos, RuPhos) with a Pd(OAc)₂ source or use a pre-catalyst (SPhos Pd G3).[19] 2. Increase ligand:Pd ratio to 2.5:1. 3. Screen different bases (K₃PO₄, Cs₂CO₃, NaOt-Bu). Ensure the base is anhydrous and finely powdered for better solubility. 4. Use the corresponding boronic ester (e.g., pinacol ester) which is more stable. |

| Hydrodefluorination Side Product | Reaction with trace water or slow reductive elimination. | 1. Ensure all reagents and solvents are scrupulously dried. 2. Use a more sterically hindered ligand to accelerate reductive elimination. |

| Homocoupling of Boronic Acid | Presence of oxygen; catalyst system promotes homocoupling. | 1. Thoroughly degas the reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles). 2. Screen different palladium sources; sometimes Pd(PPh₃)₄ can be prone to this. |

Guide 2: Buchwald-Hartwig Amination Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. C-F bond is not activating. 2. Base is not strong enough or is impure. 3. Amine is too sterically hindered. | 1. This is less likely for this substrate, but if suspected, increase temperature and use a highly active catalyst system like BrettPhos Pd G3.[10] 2. Use a fresh, high-purity bottle of NaOt-Bu or LHMDS. Store and handle in a glovebox. 3. This reaction may be challenging for very bulky secondary amines. Consider higher temperatures or longer reaction times. |

| Hydrodefluorination Side Product | 1. Trace moisture reacting with the base. 2. Slow reductive elimination. | 1. Use rigorously dried solvents and reagents.[11] 2. Switch to a ligand known to accelerate reductive elimination, such as a Josiphos-type or a bulky biarylphosphine ligand. |

Visualizations & Workflows

Catalyst Selection Workflow

Caption: Workflow for selecting and optimizing a catalyst system.

Pyridine Inhibition of Palladium Catalyst

Caption: Pyridine nitrogen coordination deactivates the Pd(0) catalyst.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This is a starting point protocol. Optimization of ligand, base, solvent, and temperature is likely required for specific coupling partners.

Materials:

-

2-Fluoro-6-(trichloromethyl)pyridine

-

Arylboronic acid (1.2 equivalents)

-

SPhos Pd G3 pre-catalyst (2 mol%)

-

Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.0 equivalents)

-

Anhydrous 1,4-dioxane

-

Schlenk tube or microwave vial with a magnetic stir bar

Procedure:

-

Preparation: In a glovebox, add 2-Fluoro-6-(trichloromethyl)pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the SPhos Pd G3 pre-catalyst (0.02 equiv) to an oven-dried Schlenk tube.

-

Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Degassing: Seal the vessel, remove it from the glovebox, and subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed. After the final thaw, backfill the vessel with argon or nitrogen.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times can range from 4 to 24 hours.

-